molecular formula C5H3ClN2O3 B12364169 5-chloro-3-nitro-3H-pyridin-2-one

5-chloro-3-nitro-3H-pyridin-2-one

Cat. No.: B12364169
M. Wt: 174.54 g/mol
InChI Key: YCWUMQKXZASNGN-UHFFFAOYSA-N
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Description

5-chloro-3-nitro-3H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-nitro-3H-pyridin-2-one typically involves the nitration of 5-chloro-3H-pyridin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 5-chloro-3-amino-3H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-nitro-3H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-3-nitro-3H-pyridin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution pattern.

    5-nitro-1H-pyrrolo[2,3-b]pyridine: A compound with a nitro group but lacking the chlorine substitution.

Uniqueness

5-chloro-3-nitro-3H-pyridin-2-one is unique due to the presence of both chlorine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these substituents allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

5-chloro-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2,4H

InChI Key

YCWUMQKXZASNGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1[N+](=O)[O-])Cl

Origin of Product

United States

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